Oxazole-2-sulfinicacid

Quantum Chemistry Reactivity Descriptors Electrophilic Substitution

Medicinal chemistry teams often face scaffold limitations where generic oxazole regioisomers fail to deliver low-micromolar potency. Oxazole-2-sulfinic acid resolves this by providing the privileged 2-substituted oxazole core with a synthetically versatile sulfinic acid handle. • Achieve broad-spectrum antiproliferative activity (GI50 = 1.67 µM for 5-sulfinyl oxazole derivatives vs. 3.75 µM for sulfonyl analogs). • Enable mild, transition-metal-free Van Leusen oxazole synthesis with simple filtration-based purification. • Directly access patent-backed 2-acylamino oxazole derivatives for anti-allergic and anti-asthma programs (U.S. Patent 4,143,047). Supplied with rigorous quality control and global logistics support.

Molecular Formula C3H3NO3S
Molecular Weight 133.13 g/mol
Cat. No. B15246929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole-2-sulfinicacid
Molecular FormulaC3H3NO3S
Molecular Weight133.13 g/mol
Structural Identifiers
SMILESC1=COC(=N1)S(=O)O
InChIInChI=1S/C3H3NO3S/c5-8(6)3-4-1-2-7-3/h1-2H,(H,5,6)
InChIKeySXPPYPZCSWKVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazole-2-sulfinic Acid Physicochemical & Regulatory Profile


Oxazole-2-sulfinic acid (CAS: 2287101-46-4) is a heterocyclic compound with the molecular formula C3H3NO3S and a molecular weight of 133.13 g/mol . It belongs to the 1,3-oxazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms, with a sulfinic acid (-SO₂H) group at the 2-position . This structural feature confers distinct chemical properties and reactivity profiles that differentiate it from other oxazole regioisomers and sulfur-containing heterocycles.

1,3-Oxazole heterocycle building block with a sulfinic acid (-SO₂H) group at the privileged 2-position.
Supports regioselective electrophilic functionalization and diversity-oriented synthesis strategies.
Research intermediate for constructing oxazole-containing compound libraries and probe molecules.

Why Oxazole-2-sulfinic Acid Cannot Be Replaced


Oxazole-2-sulfinic acid occupies a unique position at the intersection of oxazole heterocycle chemistry and organosulfur reactivity. Generic substitution with other oxazole regioisomers (e.g., 4- or 5-sulfinic acids) or sulfur oxidation state analogs (e.g., sulfonic acids) fails because the specific combination of the 1,3-oxazole scaffold and the sulfinic acid (-SO₂H) functionality at the 2-position governs both the electronic landscape of the heterocycle and its downstream reactivity . As demonstrated by quantum chemical studies, the reactivity of electron-rich oxazoles follows the order 2-substituted > 5-substituted > 4-substituted, highlighting the privileged nature of the 2-position [1]. Furthermore, the sulfinic acid group itself provides a unique leaving group capacity (as seen in TosMIC-based reactions) and a distinct pKa range (pKa ~1-3) compared to sulfonic acids (pKa <0), which directly impacts reaction conditions, intermediate stability, and biological target engagement .

Regioisomer mismatch: 4- or 5-sulfinic oxazoles lack the 2-position reactivity hierarchy and may not reproduce electrophilic substitution outcomes.
Sulfur oxidation state: Sulfonic acid analogs differ in pKa and leaving group behavior, which can alter cyclization and coupling efficiency.
Electronic profile: Reactivity advantage of 2-substituted oxazoles cannot be replicated by shifting substitution; yields may shift significantly.

Oxazole-2-sulfinic Acid Differentiation Evidence


Enhanced Electrophilic Reactivity at 2-Position

Quantum chemical calculations (B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory) demonstrate that the reactivity of electron-rich oxazoles toward electrophilic attack at the pyridine nitrogen atom follows a distinct regiochemical hierarchy: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles [1]. This ranking, derived from Fukui function (fk-) analysis, indicates that substitution at the 2-position most effectively enhances nucleophilic character due to resonance effects [1]. This provides a fundamental basis for expecting 2-substituted sulfinic acid derivatives to exhibit superior reactivity compared to their 4- or 5-substituted counterparts in electrophilic transformations.

Electrophilic reactivity rank
Class-level inference
2-substituted > 5-substituted > 4-substituted
Supports regioselective functionalization workflow
Data to verify with specific substrate; Fukui fk⁻ analysis
Quantum Chemistry Reactivity Descriptors Electrophilic Substitution

Anticancer Potency: Sulfinyl vs Sulfonyl

A comparative study of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles evaluated against the NCI-60 human tumor cell line panel revealed that the 5-sulfinylacetamide derivative (compound 3l) exhibited significantly superior antiproliferative activity compared to its 5-sulfonyl counterparts (compounds 4b, 4c, 4e, 4f, 4h, 4j) [1]. Specifically, compound 3l demonstrated a mean GI50 of 1.67 ± 0.04 μM across 59 sensitive cell lines, whereas the most potent sulfonyl derivative (4c) had a mean GI50 of 3.75 ± 0.57 μM [1]. This represents a >2-fold improvement in potency. Furthermore, compound 3l was the only derivative to show broad cytotoxicity (LC50) across all subpanels tested, while sulfonyl derivatives showed no cytotoxicity against certain subpanel cell lines [1].

Sulfinyl vs sulfonyl potency
Head-to-head
GI50 1.67 µM (sulfinyl) vs 3.75 µM (sulfonyl)
Supports cell-model endpoint review
NCI-60 panel; 2.2-fold difference reported
Anticancer Sulfinyl Sulfonyl SAR

Sulfinic Acid Leaving Group Efficiency

The sulfinic acid moiety is a critical component in the widely used Van Leusen oxazole synthesis, where it acts as an effective leaving group in TosMIC (tosylmethyl isocyanide) [1]. This reactivity is driven by the acidic protons adjacent to the sulfinyl group, enabling base-promoted elimination to form the oxazole ring [1]. In a parallel solution-phase synthesis, the p-tolylsulfinic acid byproduct is removed by simple filtration, resulting in oxazoles in high yield and purity [2]. This demonstrates that the sulfinic acid functionality, when incorporated into a reagent, can facilitate clean, high-yielding heterocycle construction without the need for metal catalysts.

Leaving group in Van Leusen
Class-level inference
Sulfinic acid enables mild, metal-free cyclization
Facilitates oxazole core construction
Filtration-removable byproduct; reported for TosMIC
Organic Synthesis Leaving Group Oxazole Formation

Precursor for Anti-Allergic Therapeutics

U.S. Patent 4,143,047 explicitly describes the use of 2-sulfinyl oxazoles (the oxidized form of oxazole-2-sulfinic acid) as intermediates that readily react with alkali metal salts of secondary amides to yield 2-acylamino oxazole derivatives [1]. These derivatives are claimed for the prophylactic and therapeutic treatment of immediate hypersensitivity diseases including asthma, and for alleviating conditions associated with excessive prostaglandin release [1]. The patent establishes a clear synthetic utility for the 2-sulfinyl oxazole scaffold that is not claimed for other regioisomers or sulfur oxidation states in the same context.

Anti-allergy research intermediate
Reported patent context
2-sulfinyl oxazoles form 2-acylamino oxazoles per U.S. Patent 4,143,047
May support synthesis for allergy research models
Requires independent validation; patent reference
Anti-allergic Asthma Prostaglandin Inhibition

Oxazole-2-sulfinic Acid Application Scenarios


Anticancer Lead Optimization with Sulfinyl

Based on the direct head-to-head comparison showing that 5-sulfinyl oxazole derivatives exhibit >2-fold improved antiproliferative activity (GI50 = 1.67 μM) over sulfonyl analogs (GI50 = 3.75 μM) against the NCI-60 panel [1], oxazole-2-sulfinic acid is the preferred building block for medicinal chemistry teams focused on developing novel anticancer agents. The data indicates that the sulfinyl oxidation state is critical for achieving broad-spectrum, low-micromolar potency, making this scaffold a high-priority starting point for structure-activity relationship (SAR) studies targeting various solid tumors and leukemias.

Complex Oxazole-Containing Molecule Synthesis

The established role of sulfinic acid as an effective leaving group in the Van Leusen oxazole synthesis [1], enabling mild, transition-metal-free cyclization, makes oxazole-2-sulfinic acid a valuable precursor for constructing the oxazole core in complex molecules. This application is particularly relevant for process chemists seeking to avoid expensive metal catalysts and simplify purification, as the sulfinic acid byproduct can be removed by simple filtration, leading to high-purity oxazole products [2].

Anti-Allergic & Anti-Asthmatic Drug Development

As documented in U.S. Patent 4,143,047, 2-sulfinyl oxazoles serve as key intermediates for the synthesis of 2-acylamino oxazole derivatives with anti-allergic activity [1]. Procurement of oxazole-2-sulfinic acid is therefore strategically aligned with research programs focused on immediate hypersensitivity diseases, asthma, and conditions involving excessive prostaglandin release. This patent-backed application provides a clear pathway from a simple building block to pharmacologically active compounds.

Regioselective Functionalization of Electron-Rich Heterocycles

Quantum chemical calculations confirm that 2-substituted oxazoles are the most reactive regioisomers toward electrophilic attack, with a reactivity order of 2-substituted > 5-substituted > 4-substituted [1]. For researchers performing electrophilic substitutions or seeking to install additional functionality on the oxazole ring, starting with a 2-substituted scaffold like oxazole-2-sulfinic acid maximizes reaction efficiency and minimizes side products, leading to higher overall yields and reduced waste.

Application
Selection Property
Validation Focus
Oncology cell-model studies
Sulfinyl oxidation state for potency
Cell-viability endpoints across tumor panels
Heterocycle construction
Leaving group efficiency
Reaction scalability and purity profiling
Allergy research intermediate
2-acylamino oxazole formation
Target engagement in hypersensitivity pathway models
Regioselective electrophilic substitution
2-position reactivity hierarchy
Reaction yield and selectivity under varying electrophiles

Technical Documentation Hub

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34 linked technical documents
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